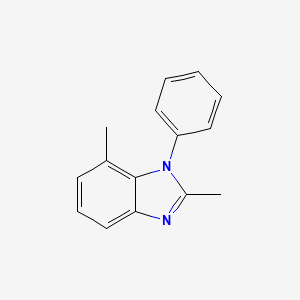
2,7-Dimethyl-1-phenyl-1H-benzimidazole
Cat. No. B8562231
M. Wt: 222.28 g/mol
InChI Key: BDRFIFZITJTSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735586B2
Procedure details


A reaction tube containing 2-Bromo-3-nitrotoluene (108 mg, 0.5 mmol), N-phenylacetamide (81 mg, 0.6 mmol) and trans-1,2-cyclohexanodiamine (6 μL, 0.05 mmol), potassium phosphate (212 mg, 1 mmol), copper(I) iodide (9.5 mg, 0.05 mmol) in dry toluene (3 mL) was purged with dry argon for 3 min. Then the mixture was heated at 100° C. for 18 h. After cooling, the reaction was hydrolyzed with 3 mL of water and filtered through a Varian cartridge Chem Elut 12198007, rinsing with ethyl acetate. The crude mixture was dissolved in 10 mL of glacial acetic acid and refluxed for 30 min in the presence of iron powder (279 mg, 5 mmol). The acid was removed under reduced pressure and the residue was suspended in saturated sodium bicarbonate solution and extracted with ethyl acetate. The obtained crude was purified by preparative HPLC, affording the title compound as a pale yellow solid (46 mg, 41%). mp 107-109° C. NMR (DMSO) δ 1.83 (s, 3 H), 2.34 (s, 3 H), 7.02 (d, J=7.8 Hz, 1 H), 7.22 (t, J=7.8 Hz, 1 H), 7.53 (d, J=7.8 Hz, 1 H), 7.55-7.63 (m, 5 H); 13C NMR δ 13.3, 17.1, 114.8, 121.7, 123.0, 125.5, 128.6, 129.4, 129.9, 136.0, 144.5, 151.2, 157.2. HRMS (FAB): cal. for C15H15N2 [M+H+]: 223.1235; found: 223.1231.


Name
potassium phosphate
Quantity
212 mg
Type
reactant
Reaction Step One


Name
copper(I) iodide
Quantity
9.5 mg
Type
catalyst
Reaction Step One


Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].[C:12]1([NH:18][C:19](=O)[CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.[Cu]I.[Fe]>[CH3:20][C:19]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]2[C:3]([CH3:11])=[CH:4][CH:5]=[CH:6][C:7]=2[N:8]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
108 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(C)=O
|
|
Name
|
potassium phosphate
|
|
Quantity
|
212 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
9.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
279 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purged with dry argon for 3 min
|
|
Duration
|
3 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Varian cartridge Chem Elut 12198007
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing with ethyl acetate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude mixture was dissolved in 10 mL of glacial acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid was removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by preparative HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=C(N1C1=CC=CC=C1)C(=CC=C2)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46 mg | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
